3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxy group at the 3-position and a 1-methyl-1H-pyrazol-4-yl group at the 5-position of the aniline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through various synthetic routesThe reaction conditions typically involve the use of solvents such as tetrahydrofuran or dimethylformamide, and catalysts like phosphorus oxychloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and aniline groups can undergo nucleophilic substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-5-(1H-pyrazol-4-yl)aniline
- 3-methoxy-5-(1-methyl-1H-pyrazol-3-yl)aniline
- 3-methoxy-5-(1-methyl-1H-pyrazol-5-yl)aniline
Uniqueness
3-methoxy-5-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 3-position and the 1-methyl-1H-pyrazol-4-yl group at the 5-position of the aniline ring differentiates it from other similar compounds and influences its reactivity and biological activity .
Properties
Molecular Formula |
C11H13N3O |
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Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-methoxy-5-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-14-7-9(6-13-14)8-3-10(12)5-11(4-8)15-2/h3-7H,12H2,1-2H3 |
InChI Key |
OCBCCNRJWYEMFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CC(=C2)OC)N |
Origin of Product |
United States |
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